1-((4-Fluorophenyl)(phenyl)methyl)piperazine
Overview
Description
1-((4-Fluorophenyl)(phenyl)methyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl and a phenyl group.
Mechanism of Action
Target of Action
The primary target of the compound 1-((4-Fluorophenyl)(phenyl)methyl)piperazine is the H1 receptor . This receptor plays a crucial role in allergic reactions, as it is involved in the release of histamine, a compound that causes inflammation and other allergic symptoms .
Mode of Action
This compound interacts with its target, the H1 receptor, by binding to it and blocking the action of histamine . This prevents the release of inflammatory mediators and reduces the symptoms of allergies .
Biochemical Pathways
The action of this compound affects the histamine pathway . By blocking the H1 receptor, it prevents the downstream effects of histamine release, such as vasodilation, bronchoconstriction, and increased vascular permeability . This leads to a reduction in the symptoms of allergies.
Pharmacokinetics
It is known that the compound is formed during the synthesis of flunarizine , suggesting that it may share similar ADME properties with this drug.
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of histamine-induced inflammation and other allergic symptoms . By blocking the H1 receptor, it prevents the downstream effects of histamine release, leading to a reduction in these symptoms .
Biochemical Analysis
Biochemical Properties
1-((4-Fluorophenyl)(phenyl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other substances.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in transmitting signals from the extracellular environment to the cell interior . Additionally, it can alter the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, leading to either inhibition or activation of their activity . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of other compounds. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways include hydroxylation and demethylation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The targeting signals and post-translational modifications of this compound can direct it to specific organelles, influencing its biochemical activity and effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine typically involves the reaction of piperazine with 4-fluorobenzyl chloride and benzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) under reflux conditions . Another method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenyl)(phenyl)methyl)piperazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the piperazine nitrogen acts as a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be involved in coupling reactions, such as the Hartwig-Buchwald N-arylation, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like halogenated analogues and bases such as potassium carbonate in solvents like DMF.
Coupling Reactions: Palladium catalysts and solvents like DMF or DMSO, with bases such as potassium phosphate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex molecules with pharmacological activity, such as dopamine D4 ligands .
Scientific Research Applications
1-((4-Fluorophenyl)(phenyl)methyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds, particularly those targeting neurological receptors such as dopamine and serotonin receptors.
Neuropharmacology: Substituted phenylpiperazines are essential pharmacophores for neuroligands used in studying various receptors.
Allergy Research: Derivatives of this compound have shown significant anti-allergic activities in vivo, making them potential candidates for treating allergic conditions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): Another phenylpiperazine derivative with similar pharmacological properties.
1-(4-Methoxyphenyl)piperazine (MeOPP): A phenylpiperazine derivative with different substituents on the phenyl ring.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): A phenylpiperazine derivative with a trifluoromethyl group.
Uniqueness
1-((4-Fluorophenyl)(phenyl)methyl)piperazine is unique due to the presence of both a fluorophenyl and a phenyl group, which can influence its pharmacological activity and receptor binding properties. This makes it a valuable compound for developing new pharmaceuticals with specific target profiles.
Properties
IUPAC Name |
1-[(4-fluorophenyl)-phenylmethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMSCNTZDCYNSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381225 | |
Record name | 1-[(4-fluorophenyl)(phenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27064-89-7 | |
Record name | 1-[(4-fluorophenyl)(phenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27064-89-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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